molecular formula C13H15ClFNO4S B1434175 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858256-24-2

1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B1434175
CAS No.: 1858256-24-2
M. Wt: 335.78 g/mol
InChI Key: VNQZXHLVKHVWQT-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H15ClFNO4S and its molecular weight is 335.78 g/mol. The purity is usually 95%.
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Biological Activity

1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a sulfonamide derivative with potential therapeutic applications. This compound is part of a broader class of piperidine-based compounds that exhibit diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by relevant studies and findings.

  • Molecular Formula : C16H18ClN2O3S
  • Molecular Weight : 358.85 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in antibacterial activity, while the piperidine structure contributes to various pharmacological effects.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of piperidine derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

A study demonstrated that derivatives containing the piperidine nucleus exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting:

  • Acetylcholinesterase (AChE) : Important for neurotransmission and implicated in Alzheimer's disease.
  • Urease : Relevant in treating infections caused by urease-producing bacteria.

Studies indicate that piperidine derivatives can modulate enzyme activity, which could be beneficial in developing treatments for various diseases .

Anti-inflammatory and Analgesic Effects

Research into related piperidine compounds suggests potential anti-inflammatory and analgesic effects. These properties are crucial for developing medications aimed at managing pain and inflammation .

Case Studies

  • In Silico Studies : Computational analyses using tools like PASS (Prediction of Activity Spectra for Substances) have predicted a wide range of biological activities for piperidine derivatives, including anti-inflammatory and antimicrobial effects. These predictions align with experimental data suggesting that such compounds can affect multiple biological pathways .
  • Bovine Serum Albumin (BSA) Binding Studies : BSA binding studies have been employed to assess the interaction of synthesized compounds with serum proteins, indicating their potential bioavailability and distribution in biological systems .

Data Table: Biological Activities of Related Compounds

Compound NameAntibacterial ActivityEnzyme InhibitionOther Activities
1-[4-(Chlorophenyl)sulfonyl]piperidin-4-yl derivativesE. coli, S. aureusAChE, UreaseAnticancer
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercury derivativesP. aeruginosaAChEAnti-inflammatory

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO4S/c14-11-2-1-3-12(15)10(11)8-21(19,20)16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQZXHLVKHVWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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